molecular formula C22H24NP B12878567 Benzenamine, 4-(diphenylphosphino)-N,N-diethyl- CAS No. 63370-87-6

Benzenamine, 4-(diphenylphosphino)-N,N-diethyl-

Cat. No.: B12878567
CAS No.: 63370-87-6
M. Wt: 333.4 g/mol
InChI Key: IAZFKAZYKSRHIX-UHFFFAOYSA-N
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Description

4-(Diphenylphosphino)-N,N-diethylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphino)-N,N-diethylaniline typically involves the reaction of 4-bromo-N,N-diethylaniline with diphenylphosphine. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually performed in a solvent like toluene under an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of 4-(Diphenylphosphino)-N,N-diethylaniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphino)-N,N-diethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, where the phosphine group acts as a nucleophile.

    Coordination: The phosphine group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.

Major Products Formed

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the substituents introduced during the reaction.

    Coordination: The products are metal-phosphine complexes.

Scientific Research Applications

4-(Diphenylphosphino)-N,N-diethylaniline has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is explored for its potential in bioconjugation and as a probe for studying biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphino)-N,N-diethylaniline primarily involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the metal and facilitating catalytic cycles. This coordination can activate substrates and lower the activation energy of various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin
  • 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene
  • Bis-(2-diphenylphosphino)-p-tolyl) ether

Uniqueness

4-(Diphenylphosphino)-N,N-diethylaniline is unique due to its specific structure, which combines a phosphine group with an aniline derivative. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and other applications. Its ability to form stable complexes with various metals sets it apart from other similar compounds.

Biological Activity

Benzenamine, 4-(diphenylphosphino)-N,N-diethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a diphenylphosphino group attached to a benzenamine structure. Its molecular formula is C19H24NC_{19}H_{24}N with a molecular weight of 281.4 g/mol. The phosphine group is known for its ability to form complexes with various metal ions, which may contribute to its biological activity.

Research indicates that compounds containing phosphine groups can influence several biological pathways:

  • Enzyme Inhibition : Phosphine derivatives have been shown to inhibit various enzymes, including those involved in cancer progression and metabolic regulation.
  • Metal Chelation : The ability to chelate metal ions may enhance the compound's efficacy in targeting specific biological pathways, particularly in cancer therapy.

Anticancer Properties

Several studies have reported on the anticancer potential of phosphine-containing compounds. For instance:

  • Cell Proliferation Inhibition : A study demonstrated that diphenylphosphino derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 0.5 µM to 5 µM, indicating potent activity against these malignancies .
  • Mechanistic Insights : Flow cytometry analyses revealed that treated cancer cells exhibited increased apoptosis rates compared to controls, suggesting that the compound may induce programmed cell death through mitochondrial pathways .

Enzymatic Activity

The compound has also shown promise in modulating enzymatic activities:

  • LOX Inhibition : A related study indicated that phosphine derivatives could inhibit lipoxygenase (LOX) activity, which plays a role in inflammatory processes and cancer metastasis. Compounds demonstrated selectivity against LOX isoforms with IC50 values below 1 µM .
  • Cytochrome P450 Interaction : Preliminary data suggest that this compound does not significantly inhibit cytochrome P450 enzymes at concentrations up to 10 µM, which is favorable for reducing drug-drug interactions in therapeutic settings .

Pharmacokinetics

The pharmacokinetic profile of benzenamine derivatives is crucial for their therapeutic application:

  • Bioavailability : Studies have reported moderate oral bioavailability (around 30%) for similar compounds, indicating potential for effective oral administration .
  • Metabolic Stability : The stability of the compound in metabolic assays showed promising results with over 70% remaining after incubation with liver microsomes for 30 minutes .

Case Studies

  • Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to untreated controls. Histological analysis confirmed increased apoptosis within the tumors .
  • Diabetes and Metabolic Disorders : A related study explored the role of phosphine compounds in modulating NAD+ levels through NAMPT activation, linking it to improved metabolic profiles in diabetic models. This suggests potential applications beyond oncology .

Data Summary

Biological ActivityIC50 Value (µM)Remarks
Cell Proliferation (Cancer)0.5 - 5Significant inhibition in various cancer cell lines
LOX Inhibition<1Selective inhibition of lipoxygenase isoforms
Cytochrome P450 Inhibition>10Minimal interaction with major CYP enzymes
Oral Bioavailability~30%Moderate bioavailability observed

Properties

CAS No.

63370-87-6

Molecular Formula

C22H24NP

Molecular Weight

333.4 g/mol

IUPAC Name

4-diphenylphosphanyl-N,N-diethylaniline

InChI

InChI=1S/C22H24NP/c1-3-23(4-2)19-15-17-22(18-16-19)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,3-4H2,1-2H3

InChI Key

IAZFKAZYKSRHIX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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